

Monocrotaline: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Monocrotaline*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Monocrotaline (MCT) is a pyrrolizidine alkaloid found predominantly in the seeds and leaves of plants belonging to the Crotalaria genus, such as *Crotalaria spectabilis*.^{[1][2]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **monocrotaline**, with a particular focus on its application in inducing experimental pulmonary hypertension. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related biomedical fields.

Chemical Structure and Properties

Monocrotaline is classified as an 11-membered macrocyclic pyrrolizidine alkaloid.^[3] Its chemical formula is $C_{16}H_{23}NO_6$, with a molar mass of $325.361 \text{ g}\cdot\text{mol}^{-1}$. The structure consists of a retronecine base esterified with monocrotalic acid.

Table 1: Chemical and Physical Properties of **Monocrotaline**

Property	Value	Reference
IUPAC Name	(1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.0 ^{13,16}]hexadec-10-ene-3,7-dione	Wikipedia
CAS Number	315-22-0	Wikipedia
Molecular Formula	C ₁₆ H ₂₃ NO ₆	Wikipedia
Molar Mass	325.361 g·mol ⁻¹	Wikipedia
Appearance	Crystalline solid	Wikipedia
Melting Point	204 °C (399 °F; 477 K)	Wikipedia
Solubility	Slightly soluble in water; Soluble in chloroform, DMF, DMSO, ethanol, methanol.	Wikipedia

Biological Activity and Mechanism of Action

Monocrotaline itself is relatively inert but undergoes metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP3A4, to form the highly reactive metabolite, dehydromonocrotaline, also known as monocrotaline pyrrole (MCTP).[4][5] MCTP is a potent electrophile that can alkylate cellular macromolecules such as DNA, RNA, and proteins, leading to cytotoxicity and genotoxicity.[5][6]

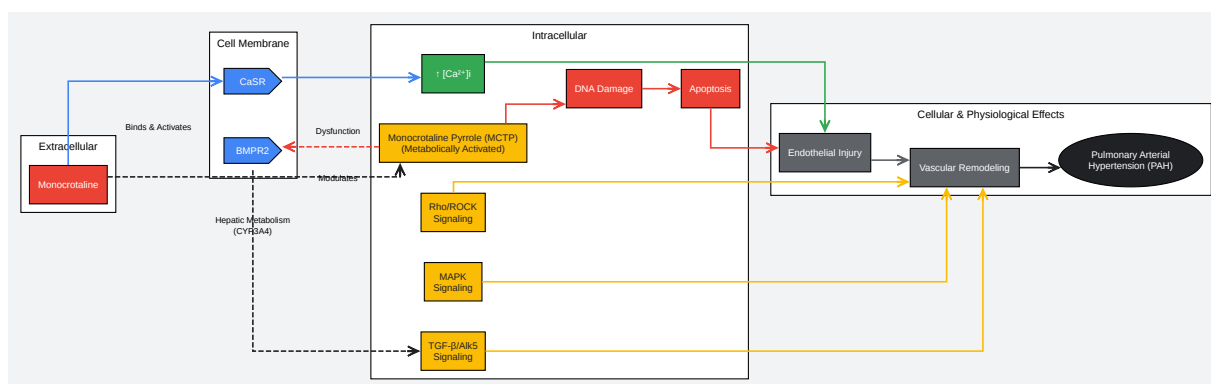
The primary toxicological effect of **monocrotaline** of significant research interest is its ability to induce pulmonary arterial hypertension (PAH) in animal models, particularly in rats.[4] This effect is initiated by MCTP-induced damage to the pulmonary vascular endothelial cells.[4]

Signaling Pathways in Monocrotaline-Induced Pulmonary Hypertension

The development of PAH following **monocrotaline** administration involves a complex interplay of multiple signaling pathways:

- Calcium-Sensing Receptor (CaSR) Activation: **Monocrotaline** has been shown to bind to and activate the extracellular calcium-sensing receptor (CaSR) on pulmonary artery endothelial cells. This activation triggers an increase in intracellular calcium, leading to endothelial cell injury.[\[7\]](#)
- Bone Morphogenetic Protein Receptor Type II (BMPR2) Dysfunction: **Monocrotaline** pyrrole can lead to the dysfunction of BMPR2, a key receptor in maintaining pulmonary vascular homeostasis. Disruption of BMPR2 signaling is a critical factor in the pathogenesis of human PAH.[\[5\]](#)
- Transforming Growth Factor- β (TGF- β)/Alk5 Signaling: The TGF- β signaling pathway, particularly through the Alk5 receptor, is implicated in the vascular remodeling observed in **monocrotaline**-induced PAH.[\[7\]](#)
- Rho Kinase (ROCK) Pathway: The Rho/Rho kinase signaling pathway is also involved in the vasoconstriction and vascular remodeling processes that contribute to the development of pulmonary hypertension.[\[7\]](#)
- Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of MAPK signaling cascades is another downstream effect of the initial cellular injury caused by **monocrotaline**, contributing to inflammation and cellular proliferation.

The following diagram illustrates the key signaling pathways initiated by **monocrotaline** leading to pulmonary hypertension.



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Monocrotaline-induced signaling pathways in pulmonary hypertension.

Experimental Protocols

Extraction and Purification of Monocrotaline from *Crotalaria spectabilis* Seeds

This protocol outlines a general procedure for the extraction and purification of **monocrotaline**.

1. Materials and Reagents:

- Dried and crushed *Crotalaria spectabilis* seeds
- Ethanol
- Hydrochloric acid (HCl)

- Chloroform
- Sodium hydroxide (NaOH)
- Anhydrous sodium sulfate
- Rotary evaporator
- Ultrasonic bath
- Chromatography column (Silica gel)

2. Extraction Procedure:

- Macerate the crushed *Crotalaria spectabilis* seeds in ethanol at a solid-to-liquid ratio of 1:4 (w/v).
- Perform the extraction at 75°C for 4 hours with constant stirring.[8]
- Follow this with ultrasonication for 30 minutes to enhance cell disruption and extraction efficiency.[8]
- Filter the extract to remove solid plant material.
- Concentrate the filtrate using a rotary evaporator under reduced pressure.

3. Acid-Base Purification:

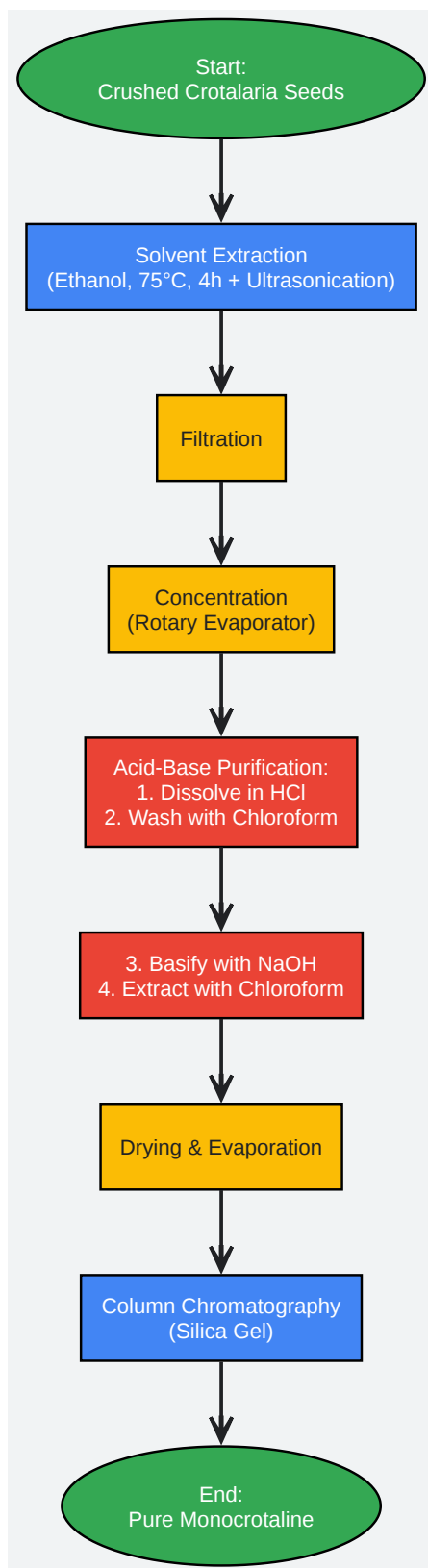
- Dissolve the crude extract in 1M HCl to protonate the alkaloid.
- Wash the acidic solution with chloroform to remove non-basic impurities.
- Basify the aqueous layer with NaOH to a pH of 9-10 to deprotonate the **monocrotaline**.
- Extract the aqueous solution multiple times with chloroform.
- Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

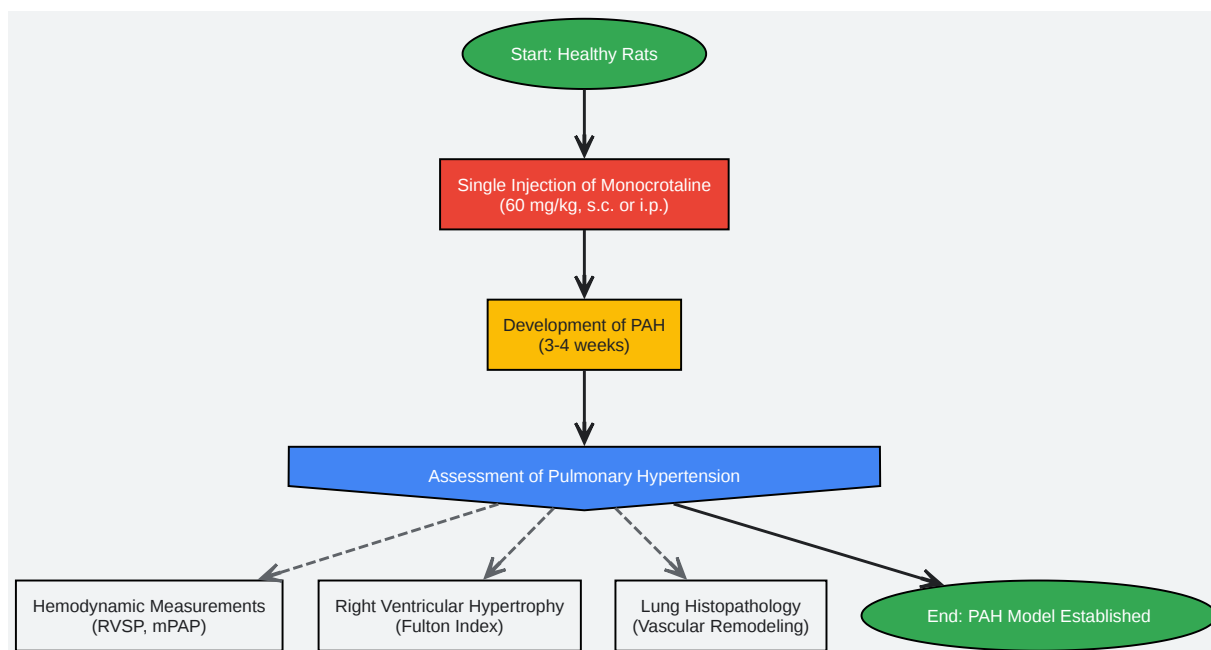
4. Chromatographic Purification:

- Further purify the crude alkaloid mixture using silica gel column chromatography.
- Elute the column with a suitable solvent system (e.g., a gradient of chloroform and methanol) to isolate pure **monocrotaline**.
- Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing pure **monocrotaline**.
- Evaporate the solvent to obtain crystalline **monocrotaline**.

An alternative method involves supercritical fluid extraction using carbon dioxide with ethanol as a co-solvent, which can offer a more environmentally friendly approach.

The following diagram provides a workflow for the extraction and purification process.





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